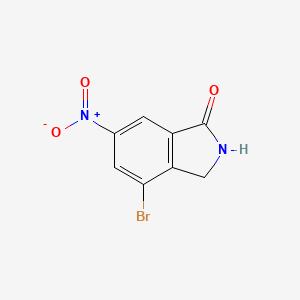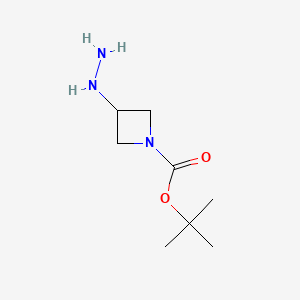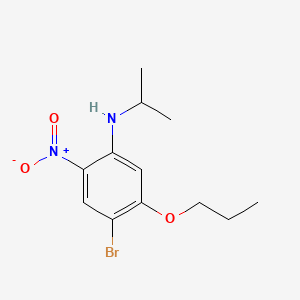
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are commonly produced by the condensation of a carboxylic acid and an alcohol. The specific compound you’re asking about, “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, is a fluorinated ester, which suggests it might have unique properties compared to non-fluorinated esters.
Synthesis Analysis
Esters can be synthesized through a variety of methods. One common method is Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The specific synthesis pathway for “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on the starting materials and conditions.Molecular Structure Analysis
The molecular structure of an ester includes a carbonyl (C=O) and an ether (R-O-R’) group. In the case of “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, there would also be fluorine atoms attached to the ether group and the phenyl ring .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also undergo trans-esterification reactions to form different esters . The specific reactions that “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols . The specific physical and chemical properties of “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its specific structure.Aplicaciones Científicas De Investigación
Efficient Synthesis of Fluoro-containing Compounds
Researchers have explored the synthesis of fluoro-containing amino acids and their analogs, demonstrating the incorporation of 2-amino-4,4-difluoro butyric acid as a potent inhibitor for specific biological targets, such as the HCV NS3 protease. This highlights the compound's utility in developing inhibitors with significant biomedical applications (Zilun Hu & W. Han, 2008).
Molecular Orbital Studies
Theoretical investigations into the conformational preferences of related fluoro-phenylacetic acid esters have been conducted using advanced computational methods. These studies aim to understand the molecular basis of these preferences, which are crucial for designing compounds with desired physical and chemical properties (Riadh Sahnoun et al., 2007).
Electrochemical Fluorination
Electrochemical fluorination techniques have been applied to alkyl phenylacetates, revealing selective fluorination processes that afford monofluoro and difluoro esters. These findings are significant for the development of new fluorination methods and the synthesis of fluorinated organic compounds (N. Ilayaraja et al., 2008).
Development of Fluorescent Probes
The synthesis of hydrophobic fluorinated fluorophores for biological studies demonstrates the application of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester derivatives in creating cell-permeable probes. These compounds facilitate the labeling of intracellular targets and components, showcasing the importance of fluorinated compounds in chemical biology (Zachary R. Woydziak et al., 2013).
Synthesis of Chiral Derivatizing Agents
Research into developing efficient chiral derivatizing agents has led to the synthesis of derivatives such as 1-fluoroindan-1-carboxylic acid (FICA) esters. These agents excel in their capabilities, offering advancements in stereochemical analysis and enantiomeric separation techniques (Tamiko Takahashi et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a specific ester like “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its properties and potential applications. For example, if it has unique physicochemical characteristics, it could be of interest in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNURGSMOFDQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OC(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733833 |
Source


|
| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester | |
CAS RN |
1261503-17-6 |
Source


|
| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)




![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)


![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)